molecular formula C5H10OS B2942106 3-(Methylsulfanyl)cyclobutan-1-ol CAS No. 1935995-41-7

3-(Methylsulfanyl)cyclobutan-1-ol

Cat. No.: B2942106
CAS No.: 1935995-41-7
M. Wt: 118.19
InChI Key: KOFROXSEJKSZDG-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C5H10OS and a molecular weight of 118.19 g/mol. It is commonly used in research and industry for various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylthiol in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH). The reaction proceeds through the nucleophilic addition of the methylthiol to the carbonyl group of cyclobutanone, followed by reduction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of cyclobutanol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cyclobutanol derivatives

    Substitution: Functionalized cyclobutanol derivatives

Scientific Research Applications

3-(Methylsulfanyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, its methylsulfanyl group can undergo oxidation and reduction, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)methylcyclobutan-1-ol
  • 3-(Methylthio)cyclobutan-1-ol

Uniqueness

3-(Methylsulfanyl)cyclobutan-1-ol is unique due to its specific structural features, such as the presence of a cyclobutane ring and a methylsulfanyl group. These features confer distinct chemical reactivity and properties compared to other similar compounds. For example, the cyclobutane ring provides rigidity and strain, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

3-methylsulfanylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFROXSEJKSZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935995-41-7
Record name 3-(methylsulfanyl)cyclobutan-1-ol
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